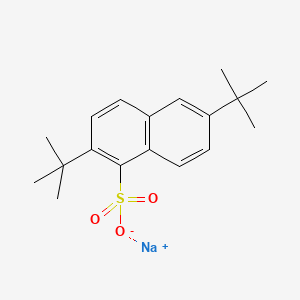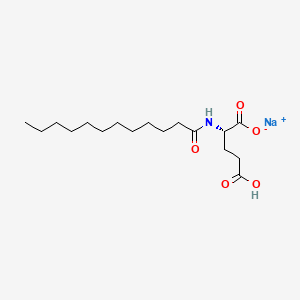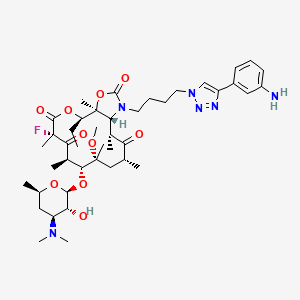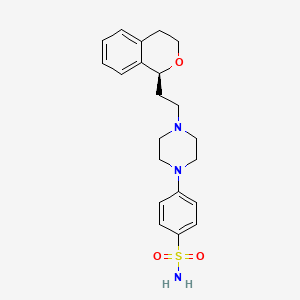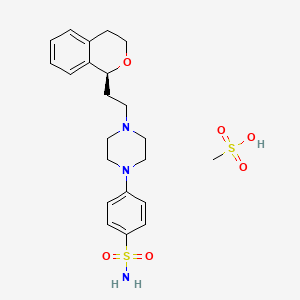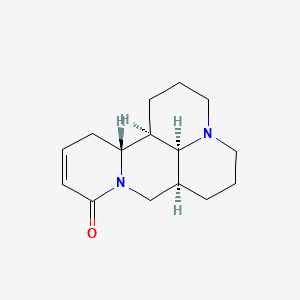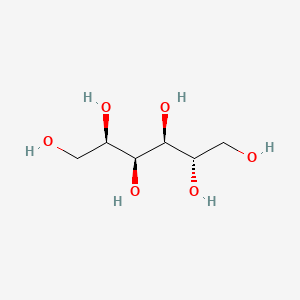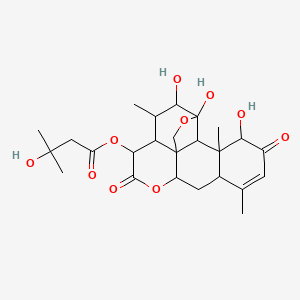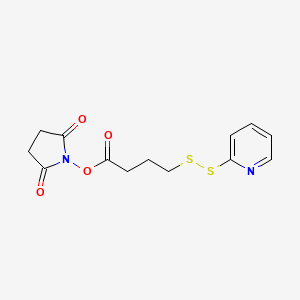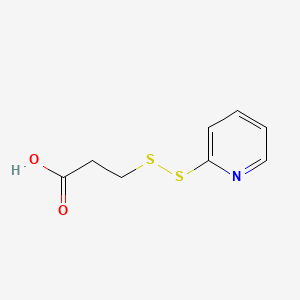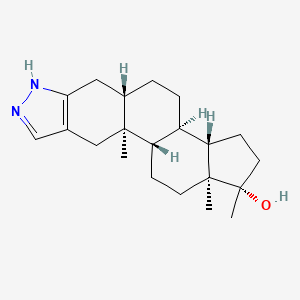
Stanozolol
Vue d'ensemble
Description
17-Methyl-2'H-5alpha-androst-2-eno[3,2-c]pyrazol-17beta-ol is a steroid. It derives from a hydride of an estrane.
Mécanisme D'action
Target of Action
Stanozolol, a synthetic anabolic-androgenic steroid (AAS), primarily targets the androgen receptors . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) . These receptors are involved in the regulation of many physiological processes including hormone secretion, immune response, and wound healing .
Mode of Action
This compound promotes cell growth (anabolism) and the development/maintenance of masculine characteristics (androgenism) . It achieves this by binding to androgen receptors, leading to changes in gene expression and increased protein synthesis . This interaction results in the promotion of cell growth and the development of masculine characteristics .
Biochemical Pathways
This compound affects the complement system, which is part of the innate immune system . This system is a biochemical chain of reactions that assists the body in removing pathogens . This compound is used in treating C1-inhibitor deficient hereditary angioedema, where C1-inhibitor is a protease that inhibits the complement system .
Pharmacokinetics
This compound exhibits high oral bioavailability due to the presence of its C17α alkyl group, which makes it resistant to gastrointestinal and liver metabolism . The elimination half-life of this compound is approximately 9 hours when taken orally, and 24 hours when administered via intramuscular injection . It is primarily excreted in the urine .
Result of Action
The primary therapeutic use of this compound is in the management of hereditary angioedema . It helps control attacks of hereditary angioedema by reducing the frequency and severity of these attacks . This compound also promotes cell growth and the development of masculine characteristics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to have a diuretic effect . Additionally, its use is highly restricted in certain environments such as sports competitions under the World Anti-Doping Agency (WADA) and US horse racing due to its performance-enhancing properties .
Applications De Recherche Scientifique
Médecine vétérinaire : Gestion de la maladie dégénérative des articulations chez les chiens
Stanozolol a été évalué pour son potentiel thérapeutique en médecine vétérinaire, en particulier dans le traitement de la maladie dégénérative des articulations (MDA) chez les chiens. Une étude pilote a évalué l'efficacité clinique d'une seule injection intra-articulaire de this compound chez les chiens atteints de MDA du genou. L'étude a révélé que la plupart des patients ont connu une réduction de la douleur, ce qui pourrait être lié à une diminution de la synthèse catabolique des interleukines et à une augmentation des niveaux de facteur de croissance transformant bêta 1 (TGF-1β). Cela suggère le potentiel du this compound comme agent anabolique et anti-catabolique pour la gestion de la MDA chez les chiens .
Contrôle du dopage : Détection des métabolites chez les athlètes
This compound est un dérivé synthétique de la testostérone couramment utilisé comme drogue dopante chez les athlètes et les culturistes. Il est largement métabolisé, et ses métabolites peuvent être détectés dans l'urine pendant une période plus longue que le composé parent. La recherche s'est concentrée sur le développement de méthodes analytiques pour la détection des métabolites urinaires de this compound, ce qui est crucial pour le contrôle du dopage dans le sport. Un nouveau polymère moléculaire imprimé fictif (DMIP) a été développé pour l'extraction en phase solide des métabolites de this compound dans l'urine, améliorant les capacités des agences de dopage et de réglementation à effectuer des tests précis .
Chimie analytique : Développement de méthodes d'extraction
La complexité structurelle de this compound, due à la présence d'un cycle pyrazole lié au cycle A stéroïdien, pose des défis pour son extraction et son isolement à partir de matrices biologiques. Les progrès de la chimie analytique ont conduit au développement de méthodes d'extraction efficaces, telles que le DMIP susmentionné, qui permet le nettoyage simultané des métabolites de this compound avant leur quantification .
Biochimie : Compréhension des voies métaboliques
Le métabolisme hépatique étendu de this compound entraîne une excrétion minime du médicament parent dans l'urine, déplaçant l'attention vers ses métabolites. La recherche en biochimie vise à comprendre les voies métaboliques de this compound, à identifier les principaux métabolites et leurs glucuronides, qui sont essentiels à la fois pour la surveillance thérapeutique et le contrôle du dopage .
Recherche pharmaceutique : Synthèse de dérivés
La recherche pharmaceutique explore la synthèse de dérivés de this compound pour diverses applications. Par exemple, la synthèse du 17-β-O-hémisuccinate de this compound implique une acylation suivie d'une hydrolyse alcaline douce, offrant un aperçu de la protection et de la déprotection simultanées des atomes d'azote du pyrazole. Cette recherche contribue au développement de nouveaux composés pharmaceutiques ayant des avantages thérapeutiques potentiels .
Médecine du sport : Récupération des blessures et réadaptation
En médecine du sport, this compound est étudié pour son potentiel à aider à la récupération des blessures et à la réadaptation. Ses propriétés anabolisantes peuvent contribuer à la réparation et à la croissance musculaires, ce qui peut être bénéfique pour les athlètes se remettant de blessures. Cependant, en raison de son statut de substance interdite, la recherche dans ce domaine se concentre sur la compréhension de ses effets et sur le développement d'alternatives légales qui peuvent fournir des avantages similaires sans les risques associés au dopage .
Analyse Biochimique
Biochemical Properties
Stanozolol promotes cell growth (anabolism) and development/maintenance of masculine characteristics (androgenism) . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) .
Cellular Effects
This compound has therapeutic uses in treating C1-inhibitor deficient hereditary angioedema . C1-inhibitor is a protease that inhibits the complement system (part of the innate immune system), a biochemical chain of reactions which assists the body in removing pathogens . This compound may help control attacks of hereditary angioedema .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to androgen receptors, such as membrane-bound receptor proteins LAGS and this compound-binding protein (STBP) .
Temporal Effects in Laboratory Settings
The half-life of this compound is approximately 24 hours . More than 15 doping control urine specimens tested positive for this compound during the last 12 months have been confirmed using liquid chromatography and electrospray ionization tandem mass spectrometry .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, this compound is known to have been frequently misused in sports, leading to numerous adverse findings in doping controls .
Metabolic Pathways
This compound is involved in the metabolism of C1-inhibitor, a protease that inhibits the complement system . The main metabolic products of phase-I-metabolism are the monohydroxylated derivatives 4β-OH-stanozolol, 16β-OH-stanozolol and 3′-OH-stanozolol .
Transport and Distribution
While specific details on the transport and distribution of this compound within cells and tissues are not mentioned in the sources, it is known that this compound can be administered orally or intramuscularly .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not specified in the sources. It is known that this compound binds to androgen receptors, which are typically located in the cytoplasm of cells .
Propriétés
Numéro CAS |
10418-03-8 |
|---|---|
Formule moléculaire |
C21H32N2O |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(2S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14?,15?,16?,17?,19-,20-,21-/m0/s1 |
Clé InChI |
LKAJKIOFIWVMDJ-OLPJAUBDSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
SMILES isomérique |
C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=C(C4)NN=C5)C |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
Apparence |
Solid powder |
Color/Form |
Crystals from alcohol NEARLY COLORLESS, CRYSTALLINE POWDER; EXISTS IN 2 FORMS: NEEDLES & PRISMS White or almost white solid crystals |
melting_point |
229.8-242.0 °C |
| 10418-03-8 302-96-5 |
|
Description physique |
Solid |
Pictogrammes |
Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
302-96-5 (Alternate Registry Number) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
INSOL IN WATER, SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALC AND CHLOROFORM; SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE; VERY SLIGHTLY SOL IN BENZENE |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Androstanazol Methylstanazol Stanazolol Stanozolol Stromba Winstrol |
Pression de vapeur |
3.3X10-9 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


